3-amino-N,N-diethyl-4,5-dimethylbenzenesulfonamide
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Overview
Description
3-amino-N,N-diethyl-4,5-dimethylbenzenesulfonamide is a biochemical compound with the molecular formula C12H20N2O2S and a molecular weight of 256.36 g/mol . This compound is used in various fields of scientific research, including proteomics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,N-diethyl-4,5-dimethylbenzenesulfonamide typically involves the sulfonation of 4,5-dimethylbenzenesulfonamide followed by the introduction of the amino and diethyl groups. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-amino-N,N-diethyl-4,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
3-amino-N,N-diethyl-4,5-dimethylbenzenesulfonamide is utilized in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer agents, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-amino-N,N-diethyl-4,5-dimethylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The amino and sulfonamide groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N,N-diethylbenzenesulfonamide
- 3-amino-N,N-dimethylbenzenesulfonamide
- 3-amino-N,N-diethyl-4-methylbenzenesulfonamide
Uniqueness
3-amino-N,N-diethyl-4,5-dimethylbenzenesulfonamide is unique due to the presence of both diethyl and dimethyl groups, which can influence its chemical reactivity and interactions with biological targets. This structural uniqueness makes it a valuable compound for specific research applications where these properties are advantageous.
Properties
IUPAC Name |
3-amino-N,N-diethyl-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-5-14(6-2)17(15,16)11-7-9(3)10(4)12(13)8-11/h7-8H,5-6,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHRVIOUKLTPPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C(=C1)C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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